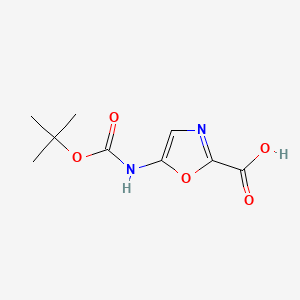![molecular formula C31H19Cl B15327672 2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)
2-Chloro-5-phenyl-9,9'-spirobi[fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C₃₁H₁₉Cl. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a phenyl group attached to the fluorene core. This compound is primarily used in research and development within the fields of organic electronics and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-phenyl-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Phenylation: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst like aluminum chloride.
Spiro Formation: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar steps but optimized for larger-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学研究应用
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in the creation of novel materials with unique optical and electronic characteristics.
Chemical Sensors: It is explored for use in chemical sensors due to its ability to interact with various analytes and produce detectable signals.
作用机制
The mechanism by which 2-Chloro-5-phenyl-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of the chlorine atom and phenyl group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The spiro linkage provides structural stability and rigidity, which is beneficial for maintaining the integrity of the material in various applications .
相似化合物的比较
Similar Compounds
9,9’-Spirobi[fluorene]: Lacks the chlorine and phenyl substituents, resulting in different electronic properties.
2-Bromo-5-phenyl-9,9’-spirobi[fluorene]: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-Chloro-9,9’-spirobi[fluorene]: Lacks the phenyl group, affecting its electronic and optical properties.
Uniqueness
2-Chloro-5-phenyl-9,9’-spirobi[fluorene] is unique due to the combination of the chlorine atom and phenyl group, which together enhance its electronic properties and make it particularly suitable for applications in organic electronics and materials science .
属性
分子式 |
C31H19Cl |
|---|---|
分子量 |
426.9 g/mol |
IUPAC 名称 |
2'-chloro-5'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Cl/c32-21-17-18-25-29(19-21)31(26-14-6-4-11-23(26)24-12-5-7-15-27(24)31)28-16-8-13-22(30(25)28)20-9-2-1-3-10-20/h1-19H |
InChI 键 |
OUFINDSIMWZYEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Cl)C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


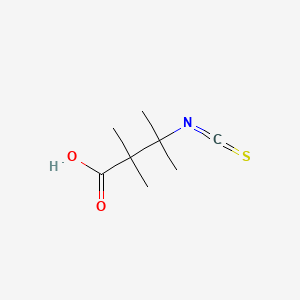
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
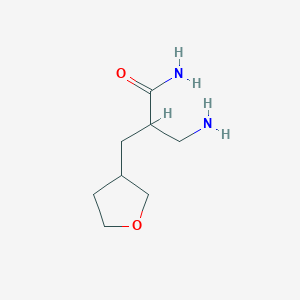
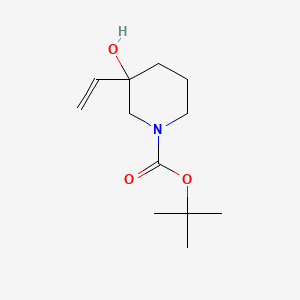
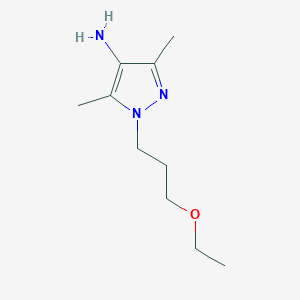
![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)

![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
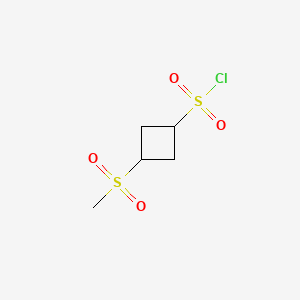
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
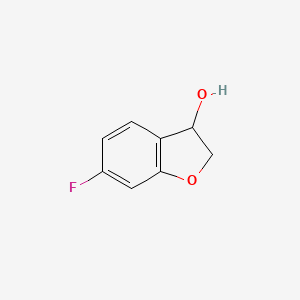
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)
